molecular formula C8H7ClN2O6S B1431889 methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate CAS No. 1601259-20-4

methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate

Cat. No. B1431889
M. Wt: 294.67 g/mol
InChI Key: XWOFMGSRLZPJFM-UHFFFAOYSA-N
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Description

“Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate” is an organic compound with the molecular formula C8H7ClN2O6S and a molecular weight of 294.67 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate” consists of a carbamate group (CONH2) attached to a nitrophenyl group (C6H4NO2) which is further substituted with a chlorosulfonyl group (SO2Cl) .


Physical And Chemical Properties Analysis

“Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate” is a powder that is stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified .

Scientific Research Applications

Photoremovable Protecting Groups

Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate has been identified as a novel photoremovable alcohol protecting group. This protecting group can be easily incorporated through chemical coupling, and photolysis in protic solvents like water or ethanol, ranging from 254 to 365 nm, can induce clean and high-yield deprotection (Loudwig & Goeldner, 2001).

Metabolism Studies

The compound has also been a subject of metabolic studies. For instance, N:N-Dimethyl-p-nitrophenyl carbamate, a related compound, undergoes metabolism through an enzyme system in rat liver, demonstrating its potential for use in pharmacological and toxicological research (Hodgson & Casida, 1961).

Biphasic Preparation Method

A biphasic method for the preparation of 4-nitrophenyl N-methyl- and N-alkylcarbamates, including the compound , has been reported. This method uses alkylammonium hydrochloride salts and solid anhydrous Na2CO3, yielding the carbamate analogues in excellent yields (Peterson, Houguang & Ke, 2006).

Enzyme Inhibition Studies

The compound has been used to study enzyme inhibition, specifically as a specific active site titrator of bile-salt-dependent lipases. This suggests its application in biochemical assays and studies related to enzyme mechanics (Fourneron et al., 1991).

Hydrolysis and Methanolysis Studies

Kinetic studies on the hydrolysis and methanolysis of carbamates, including this compound, provide insights into the reaction mechanisms, offering valuable information for chemical synthesis processes and the design of chemical reactions (Broxton, 1984).

Bioreductive Prodrug Research

Nitrobenzyl carbamates, related to this compound, are of interest in the development of bioreductive drugs, suggesting potential applications in therapeutic treatment modalities, especially in targeting specific disease mechanisms (Hay et al., 1999).

Safety And Hazards

The safety information for “methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate” indicates that it is dangerous. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl N-(4-chlorosulfonyl-2-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O6S/c1-17-8(12)10-6-3-2-5(18(9,15)16)4-7(6)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOFMGSRLZPJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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